Regioisomeric Scaffold Differentiation: Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine M1 PAM Pharmacology
The pyrrolo[3,2-b]pyridine scaffold produces a distinct M1 PAM pharmacological profile compared to the pyrrolo[2,3-b]pyridine regioisomer. In a scaffold-hopping exercise from the pyrrolo[2,3-b]pyridine-based M1 PAM VU6007477, the pyrrolo[3,2-b]pyridine congener VU6007496 (11) was identified as an M1 PAM with human M1 EC₅₀ = 228 nM (80% ACh max, pEC₅₀ = 6.78 ± 0.11) and minimal M1 agonism (EC₅₀ > 10 μM, 24% ACh max) [1]. This contrasts with the progenitor [2,3-b] scaffold compound VU6007477, whose full pharmacological details were not disclosed but which did not warrant backup candidate advancement [1]. The [3,2-b] regioisomer demonstrated rat M1 PAM potency of 94 nM (91% ACh max), multispecies oral bioavailability (rat F = 66%, dog F = 35%, cyno F = 52%), and robust efficacy in novel object recognition (minimum effective dose = 3 mg/kg p.o.) [1]. In a parallel comparison within the same study, the isosteric thieno[3,2-b]pyridine analog VU6006874 (12) showed higher M1 PAM potency (human EC₅₀ = 149 nM) but unacceptable M1 agonism (EC₅₀ = 3.1 μM, 38% ACh max), highlighting that even isosteric core replacements within the [3,2-b] geometry produce pharmacologically distinct outcomes [1].
| Evidence Dimension | Human M1 PAM potency (EC₅₀) and M1 agonism liability |
|---|---|
| Target Compound Data | Pyrrolo[3,2-b]pyridine VU6007496: M1 PAM EC₅₀ = 228 nM (80% ACh max); M1 agonism EC₅₀ > 10 μM (24% ACh max); rat M1 PAM EC₅₀ = 94 nM |
| Comparator Or Baseline | Thieno[3,2-b]pyridine VU6006874: M1 PAM EC₅₀ = 149 nM (73% ACh max); M1 agonism EC₅₀ = 3.1 μM (38% ACh max); rat M1 PAM EC₅₀ = 63 nM. Pyrrolo[2,3-b]pyridine VU6007477: advanced as in vivo tool but did not meet backup candidate criteria (specific EC₅₀ values not publicly disclosed for this compound). |
| Quantified Difference | Pyrrolo[3,2-b]pyridine VU6007496 shows >44-fold selectivity for PAM activity over agonism (EC₅₀ >10,000 nM / 228 nM), versus only ~21-fold for thieno[3,2-b] analog 12 (3,100/149). VU6007496 displays minimal agonism (24% ACh max), making it suitable for in vivo cognition studies without cholinergic toxicity. |
| Conditions | Calcium mobilization assays in CHO cells expressing human or rat M1–M5 receptors; in vitro DMPK battery; rat IV/PO pharmacokinetics; mouse phenotypic seizure liability screen; rat novel object recognition. |
Why This Matters
The [3,2-b] fusion regioisomer uniquely delivers M1 PAM activity with negligible agonism, a critical safety differentiation—agonism at M1 causes cholinergic toxicity and seizure liability—making this scaffold the preferred starting point for M1 PAM programs.
- [1] Engers, J. L.; Childress, E. S.; Long, M. F.; Capstick, R. A.; Luscombe, V. B.; Rodriguez, A. L.; Cho, H. P.; Niswender, C. M.; Rook, J. M.; Blobaum, A. L.; Boutaud, O.; Conn, P. J.; Lindsley, C. W. Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Chem. Neurosci. 2024, 15 (18), 3421–3433. Table 1: Pharmacology and In Vitro DMPK Profiles of 11 and 12; Table 2: Pharmacokinetic Parameters of 11. View Source
